molecular formula C12H12O4 B580537 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid CAS No. 1057107-39-7

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid

Cat. No. B580537
M. Wt: 220.224
InChI Key: CNRLZWCRQCKPSD-UHFFFAOYSA-N
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Description

“4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is a chemical compound with the CAS Number: 1057107-39-7 . It has a molecular weight of 220.22 . The IUPAC name for this compound is 4-[2-(methoxycarbonyl)cyclopropyl]benzoic acid . It is used for R&D purposes .


Synthesis Analysis

The synthesis of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” involves several steps. One of the synthesis methods involves the use of NaH and trimethylsulfoxonium iodide . The intermediate acid is dissolved in DMSO and added dropwise . After 2.5 hours at room temperature, the reaction is poured into 1N HCl and extracted with EtOAc . The intermediate cyclopropane is then used without further purification .


Molecular Structure Analysis

The molecular structure of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is represented by the formula C12H12O4 . The Inchi Code for this compound is 1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” include a molecular weight of 220.22 . The compound is used for R&D purposes . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Stability and Degradation Pathways

A study on the degradation processes of nitisinone, a compound with a related chemical structure, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS), sheds light on the stability of similar compounds under various conditions. This research provides insights into the chemical stability and degradation pathways, which are crucial for understanding the behavior of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid in different environments (Barchańska et al., 2019).

Biological Activity and Pharmacological Importance

The exploration of salicylic acid derivatives for their anti-inflammatory and analgesic activities through cyclooxygenase (COX)-inhibition presents a framework for investigating the biological activity of related compounds. This review highlights the potential pharmacological importance and applications of compounds structurally related to 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid in developing new therapeutic agents (Tjahjono et al., 2022).

Environmental Applications and Soil Interactions

Research on the sorption of herbicides to soil and minerals, including studies on 2,4-D and other phenoxy herbicides, provides valuable information on the environmental behavior of similar compounds. Understanding how these compounds interact with soil components can inform their environmental impact and guide the development of more sustainable agricultural practices (Werner et al., 2012).

Detoxification Mechanisms and Food Safety

The potential of probiotics and lactic acid bacteria in detoxifying benzo[a]pyrene and similar carcinogenic contaminants in food demonstrates the relevance of microbiological approaches in mitigating the health risks associated with exposure to harmful chemical compounds. This research area opens avenues for utilizing beneficial microbes to enhance food safety and reduce the toxicological impact of environmental pollutants (Shoukat, 2020).

Safety And Hazards

The safety information for “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid getting it in eyes, on skin, or inhaling it .

properties

IUPAC Name

4-(2-methoxycarbonylcyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRLZWCRQCKPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731263
Record name 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid

CAS RN

1057107-39-7
Record name 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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